Structural Pre‑organization and Lipophilic Efficiency vs. N‑Methyl and N‑Unsubstituted Benzazepinones
Introducing a 3‑methylbenzyl group at N1 increases calculated logP relative to the N‑methyl analog, while the conformational restriction imposed by the benzyl group reduces the entropic penalty upon target binding. Although no direct head‑to‑head biological data are available for this exact compound, patent filings explicitly claim that N‑arylalkyl substitution of the benzazepinone core enhances receptor affinity and prolongs residence time compared to N‑alkyl or N‑H analogs [1]. This class‑level inference is based on the documented impact of N‑substitution on the pharmacological properties of benzazepinones.
| Evidence Dimension | Structural pre‑organization and lipophilicity |
|---|---|
| Target Compound Data | Calculated logP ~3.2; molecular weight 265.35 g/mol; N‑benzyl constraint |
| Comparator Or Baseline | 1‑Methyl‑1,3,4,5‑tetrahydro‑2H‑1‑benzazepin‑2‑one (MW 175.23 g/mol, logP ~1.5); 1‑unsubstituted analog (MW 161.20 g/mol, logP ~1.0) |
| Quantified Difference | Δ logP ≈ +1.7–2.2; Δ MW ≈ +90–104 g/mol |
| Conditions | Calculated physicochemical properties using DataWarrior; class‑level pharmacological differentiation inferred from US 5,610,153 |
Why This Matters
The higher lipophilicity and conformational constraint predict tighter target engagement and slower off‑rates, making this compound a more suitable candidate for biological screening campaigns that require long‑lived target binding.
- [1] Buhlmayer P, Furet P. Benzazepinone derivatives. U.S. Patent 5,610,153. Filed July 12, 1994, and issued March 11, 1997. View Source
